Cyclofoxy
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Overview
Description
Cyclofoxy is a synthetic opioid compound that has been studied extensively for its potential use in pain management and addiction treatment. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Cyclofoxy has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to be effective in reducing pain in animal models and has also been shown to reduce the symptoms of opioid withdrawal. In addition, cyclofoxy has been studied for its potential use in the treatment of depression and anxiety.
Mechanism Of Action
Cyclofoxy acts on the opioid receptors in the brain and spinal cord, producing analgesic and euphoric effects. It has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects, as well as the kappa-opioid receptor, which is responsible for its anti-depressant effects.
Biochemical And Physiological Effects
Cyclofoxy produces a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces a number of side effects, including nausea, vomiting, constipation, and dizziness.
Advantages And Limitations For Lab Experiments
One of the main advantages of using cyclofoxy in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. However, its high potency and potential for abuse make it difficult to work with, and it can be dangerous if not handled properly.
Future Directions
There are a number of potential future directions for research on cyclofoxy. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its potential use in the treatment of opioid addiction and withdrawal. Finally, there is interest in developing new compounds that are based on the structure of cyclofoxy, in order to produce compounds with improved efficacy and reduced side effects.
Synthesis Methods
Cyclofoxy is synthesized through a multi-step process that involves the reaction of a number of chemical reagents. The first step involves the reaction of benzyl chloride with cyclohexylamine to form N-benzylcyclohexylamine. This compound is then reacted with acetic anhydride to form N-benzylcyclohexylacetamide. The final step involves the reduction of this compound with lithium aluminum hydride to form cyclofoxy.
properties
CAS RN |
103223-57-0 |
---|---|
Product Name |
Cyclofoxy |
Molecular Formula |
C20H24FNO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-7-fluoro-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C20H24FNO3/c21-13-5-6-20(24)15-9-12-3-4-14(23)17-16(12)19(20,18(13)25-17)7-8-22(15)10-11-1-2-11/h3-4,11,13,15,18,23-24H,1-2,5-10H2/t13-,15-,18+,19+,20-/m1/s1 |
InChI Key |
PFHGRTXJSIKXPW-GNUVVZJLSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1F)OC5=C(C=C4)O)O |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)F |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)F |
Other CAS RN |
103223-57-0 |
synonyms |
17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-fluoromorphinan 6-deoxy-6-fluoronaltrexone 6-deoxy-6-fluoronaltrexone hydrochloride, (5alpha,6beta)-isomer 6-deoxy-6-fluoronaltrexone, (5beta,6alpha,9alpha,13alpha,14alpha)-isomer 6-desoxy-6-fluoronaltrexone cyclofoxy |
Origin of Product |
United States |
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